molecular formula C14H20N2O3S B14628056 N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide CAS No. 56752-77-3

N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide

Cat. No.: B14628056
CAS No.: 56752-77-3
M. Wt: 296.39 g/mol
InChI Key: MHMJXFARCPRCEH-UHFFFAOYSA-N
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Description

N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is an organic compound with a complex structure that includes a butylcarbamoyl group, a phenylpropene backbone, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of a phenylpropene derivative with a sulfonamide precursor under controlled conditions. The butylcarbamoyl group is introduced through a carbamoylation reaction, often using reagents like butyl isocyanate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biochemical pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is unique due to its combination of a phenylpropene backbone with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

56752-77-3

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

1-butyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea

InChI

InChI=1S/C14H20N2O3S/c1-3-4-10-15-14(17)16-20(18,19)12(2)11-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H2,15,16,17)

InChI Key

MHMJXFARCPRCEH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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